3-Chloroisocoumarin
Overview
Description
3-Chloroisocoumarin is a chemical compound belonging to the class of isocoumarins, which are lactone derivatives of 1H-isochromene. This compound is characterized by the presence of a chlorine atom at the third position of the isocoumarin ring. Isocoumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
3-Chloroisocoumarin, like its close relative 3,4-Dichloroisocoumarin , is a serine protease inhibitor . It inhibits the activity of a variety of serine proteases, including human leukocyte elastase, thrombin, plasmin, Factor Xa, and Factor XIIa . These enzymes play crucial roles in various biological processes such as blood coagulation, inflammation, and tissue remodeling.
Mode of Action
This compound interacts with its target enzymes by binding to the active site of the serine proteases, thereby inhibiting their activity . The compound’s interaction with these enzymes results in a conformational change that prevents the enzymes from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of serine proteases by this compound affects several biochemical pathways. For instance, the inhibition of thrombin and Factor Xa disrupts the blood coagulation pathway, potentially leading to anticoagulant effects . Similarly, the inhibition of human leukocyte elastase, which is involved in inflammatory responses, could result in anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of serine protease activity. This inhibition can disrupt various cellular processes regulated by these enzymes, leading to potential therapeutic effects such as anticoagulant and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
3-Chloroisocoumarin plays a significant role in biochemical reactions, primarily due to its ability to inhibit serine proteases. It interacts with enzymes such as High-temperature requirement A (HtrA) of Chlamydia trachomatis, where it preferentially inhibits the activity of this conserved serine protease . The interaction between this compound and HtrA involves the formation of a covalent bond with the active site serine residue, leading to the inhibition of the enzyme’s proteolytic activity. This inhibition can disrupt the bacterial life cycle, making this compound a potential candidate for antibacterial therapy.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits the activity of serine proteases, which are crucial for protein degradation and processing . This inhibition can lead to the accumulation of misfolded proteins, triggering stress responses and potentially leading to cell death. In eukaryotic cells, this compound can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This can result in altered gene expression and changes in cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition . This interaction prevents the protease from cleaving its substrate, thereby blocking its enzymatic activity. Additionally, this compound can modulate gene expression by inhibiting proteases that regulate transcription factors and other signaling molecules. This can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to sustained inhibition of target proteases, resulting in prolonged effects on cellular function. In in vitro studies, the compound has been shown to maintain its inhibitory activity for several hours, making it suitable for short-term biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target proteases without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect. Careful dosage optimization is necessary to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in the metabolism of proteins and peptides, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism. The compound’s interaction with metabolic enzymes can also impact the production of energy and other essential metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its affinity for different biomolecules. This localization can influence the compound’s activity and effectiveness in inhibiting target enzymes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or lysosomes, where it can interact with proteases involved in protein processing and degradation. This localization enhances the compound’s ability to inhibit target enzymes and modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisocoumarin typically involves the chlorination of isocoumarin precursors. One common method is the reaction of isocoumarin with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted isocoumarin derivatives.
Oxidation Reactions: Oxidized forms of isocoumarin.
Reduction Reactions: Reduced forms of isocoumarin
Scientific Research Applications
Comparison with Similar Compounds
4-Chloroisocoumarin: Similar in structure but with the chlorine atom at the fourth position.
3,4-Dichloroisocoumarin: Contains two chlorine atoms at the third and fourth positions.
Uniqueness of 3-Chloroisocoumarin: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain enzymes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-chloroisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVAVBDLYOFKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340007 | |
Record name | 3-Chloroisocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51050-54-5 | |
Record name | 3-Chloroisocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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